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Compound Name: Arachidonoyl m-Nitroaniline

Cat. No.: B594248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Arachidonoyl m-Nitroaniline (AmNA), with the CAS Number 1175954-87-6, is a crucial tool in

the study of the endocannabinoid system.[1][2] Specifically, it serves as a colorimetric substrate

for Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of the

endogenous cannabinoid anandamide and other related signaling lipids.[1][3] Understanding

the kinetics and inhibition of FAAH is paramount in the development of therapeutics for pain,

inflammation, and various neurological disorders. This guide provides an in-depth overview of

AmNA, including its mechanism, experimental protocols, and its role in the broader context of

endocannabinoid signaling.

Core Compound Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b594248?utm_src=pdf-interest
https://www.benchchem.com/product/b594248?utm_src=pdf-body
https://www.caymanchem.com/product/90059/arachidonoyl-m-nitroaniline
https://www.medchemexpress.com/arachidonoyl-m-nitroaniline.html?locale=ko-KR
https://www.caymanchem.com/product/90059/arachidonoyl-m-nitroaniline
https://pubmed.ncbi.nlm.nih.gov/11106785/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 1175954-87-6 [1]

Synonym AmNA [1]

Molecular Formula C₂₆H₃₆N₂O₃ [1]

Molecular Weight 424.6 g/mol [1]

Primary Function
Colorimetric substrate for

FAAH activity
[1][2]

Product of Hydrolysis m-nitroaniline [1]

Molar Extinction Coefficient (ε)

of m-nitroaniline
13,500 M⁻¹cm⁻¹ at 410 nm [1]

Mechanism of Action
Arachidonoyl m-Nitroaniline is specifically designed to measure the activity of Fatty Acid

Amide Hydrolase. FAAH is a serine hydrolase that cleaves the amide bond of various fatty acid

amides.[4] In an experimental setting, FAAH recognizes and hydrolyzes AmNA, releasing

arachidonic acid and a yellow-colored compound, m-nitroaniline. The intensity of the yellow

color, which can be quantified by measuring its absorbance at 410 nm, is directly proportional

to the amount of m-nitroaniline produced and thus to the enzymatic activity of FAAH.[1] This

principle allows for a straightforward and continuous colorimetric assay to determine FAAH

activity and to screen for potential inhibitors.

Endocannabinoid Signaling Pathway
The degradation of endocannabinoids like anandamide by FAAH is a critical step in regulating

their signaling. By breaking down anandamide, FAAH terminates its effects on cannabinoid

receptors (CB1 and CB2).[5][6][7] Inhibiting FAAH leads to elevated anandamide levels, which

can have therapeutic benefits. The following diagram illustrates the metabolic pathway of

anandamide and the role of FAAH.
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Anandamide metabolism by FAAH.
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Experimental Protocols
Colorimetric FAAH Activity Assay Protocol
This protocol is adapted from standard FAAH inhibitor screening assays and is tailored for the

use of Arachidonoyl m-Nitroaniline.

1. Materials and Reagents:

Recombinant human or rat FAAH

Arachidonoyl m-Nitroaniline (AmNA)

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

Dimethyl sulfoxide (DMSO)

96-well clear, flat-bottom microplate

Spectrophotometer capable of reading absorbance at 410 nm

Known FAAH inhibitor for positive control (e.g., URB597)

2. Reagent Preparation:

FAAH Assay Buffer: Prepare the buffer and store it at 4°C.

FAAH Enzyme: Thaw the enzyme on ice and dilute it to the desired concentration in ice-cold

FAAH Assay Buffer. The optimal concentration should be determined empirically.

AmNA Substrate Stock Solution: Prepare a stock solution of AmNA in DMSO.

Inhibitor Stock Solution: Prepare a stock solution of the test compound and the positive

control inhibitor (e.g., URB597) in DMSO.

3. Assay Procedure:

Add the following to the wells of the 96-well plate:
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Blank (No Enzyme) Wells: 180 µL of FAAH Assay Buffer and 10 µL of DMSO.

100% Activity (No Inhibitor) Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH

enzyme, and 10 µL of DMSO.

Inhibitor Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of

the inhibitor solution at various concentrations.

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the

enzyme.

Initiate the reaction by adding 10 µL of the AmNA substrate solution to all wells.

Immediately begin monitoring the change in absorbance at 410 nm over time (kinetic assay)

at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30

minutes) at 37°C and then measure the final absorbance.

4. Data Analysis:

Subtract the absorbance of the blank wells from all other readings.

For a kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the

absorbance vs. time curve.

Calculate the percent inhibition for each inhibitor concentration using the formula: %

Inhibition = [(V₀_no_inhibitor - V₀_with_inhibitor) / V₀_no_inhibitor] * 100

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for FAAH Inhibitor
Screening
The following diagram outlines a typical workflow for screening potential FAAH inhibitors using

a colorimetric assay with Arachidonoyl m-Nitroaniline.
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Workflow for FAAH inhibitor screening.
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Quantitative Data for FAAH Inhibitors
While specific kinetic data for Arachidonoyl m-Nitroaniline is not readily available in the

literature, the following table provides IC₅₀ values for the well-characterized FAAH inhibitor

URB597, determined through various assay methods. This data serves as a valuable reference

for researchers validating their own assays.

Inhibitor Target IC₅₀
Assay
Conditions

Source

URB597 FAAH 1.6 nM

[³H]-anandamide

hydrolysis in BV-

2 cells

[8]

URB597 FAAH ~1.9 nM

[³H]-2-AG

hydrolysis in

primary microglia

[8]

URB597 FAAH

pI₅₀: 7.19 (pH

6.0), 7.75 (pH

8.0)

Rat brain

anandamide

hydrolysis

[9]

Note: pI₅₀ is the negative logarithm of the IC₅₀ value. IC₅₀ values are highly dependent on

assay conditions, including substrate concentration, pH, and incubation time.

Conclusion
Arachidonoyl m-Nitroaniline is a valuable and accessible tool for the colorimetric

measurement of Fatty Acid Amide Hydrolase activity. Its use in a well-designed assay can

provide reliable data for the characterization of FAAH kinetics and the screening of potential

inhibitors. This technical guide provides the foundational knowledge and protocols necessary

for researchers to effectively utilize AmNA in their studies of the endocannabinoid system and

in the pursuit of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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